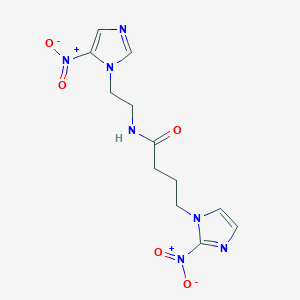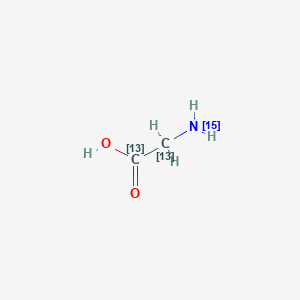
Pyridine, 3-(ethenylthio)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(ethenylthio)-(9CI) is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. The vinylthio group attached to the third position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(ethenylthio)-(9CI) typically involves the reaction of pyridine with vinylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where pyridine is treated with vinylthiol under basic conditions to yield Pyridine, 3-(ethenylthio)-(9CI). The reaction can be carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Pyridine, 3-(ethenylthio)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(ethenylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Pyridine, 3-(ethenylthio)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pyridine, 3-(ethenylthio)-(9CI) involves its interaction with specific molecular targets and pathways. The vinylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the vinylthio group.
2-(Vinylthio)pyridine: A structural isomer with the vinylthio group attached to the second position.
4-(Vinylthio)pyridine: Another isomer with the vinylthio group at the fourth position.
Comparison: Pyridine, 3-(ethenylthio)-(9CI) is unique due to the specific positioning of the vinylthio group, which influences its chemical reactivity and biological activity. Compared to its isomers, Pyridine, 3-(ethenylthio)-(9CI) may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for targeted applications.
Properties
CAS No. |
140472-72-6 |
|---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 g/mol |
IUPAC Name |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
InChI Key |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
Canonical SMILES |
C=CSC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(ethenylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)






![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)


